1H-1,7-naphthyridin-4-one
Overview
Description
1H-1,7-naphthyridin-4-one and its derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a bicyclic structure containing two nitrogen atoms at distinct positions within the naphthyridine ring system, which can be further modified to enhance their properties and activities .
Synthesis Analysis
The synthesis of 1H-1,7-naphthyridin-4-one derivatives involves various strategies, including condensation reactions, cross-coupling reactions, and domino processes. For instance, the synthesis of 7-substituted 3-(
Scientific Research Applications
Kinase Inhibitors : The 1,6-naphthyridine motif, closely related to 1H-1,7-naphthyridin-4-one, has been identified as a new class of c-Met kinase inhibitors. It has shown effective inhibition against TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations (Wang et al., 2013).
Biomedical Applications : Naphthyridines, including the 1,6-naphthyridin-2(1H)-ones subfamily, have shown potential in providing ligands for several receptors in the body, indicating a broad spectrum of biomedical applications (Oliveras et al., 2021).
Synthetic Methods : A novel approach towards the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones, exploiting cross-coupling and SNAr reactions, indicates the compound's versatility in chemical synthesis (Dembélé et al., 2018).
Organic Semiconductor Materials : 4,8-Substituted 1,5-naphthyridines, a related compound, have been synthesized and characterized for their use in organic semiconductor materials, demonstrating potential in OLED technology (Kunyan Wang et al., 2012).
Antitumor Agents : 2-Aryl-1,8-naphthyridin-4(1H)-ones, a related family, have shown significant cytotoxic effects against various human tumor cell lines, indicating their potential as anticancer drug candidates (Chen et al., 1997).
Fluorescent Sensor Design : A pyrene-based fluorescent probe involving 1,8-naphthyridine has been designed for selective "turn-on" and naked-eye detection of Ni2+ ions, indicating its application in environmental monitoring and live cell imaging (Khan et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1H-1,7-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAFURNDRNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343427 | |
Record name | 1H-1,7-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,7-naphthyridin-4-one | |
CAS RN |
53454-31-2, 60122-51-2 | |
Record name | 1,7-Naphthyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,7-naphthyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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